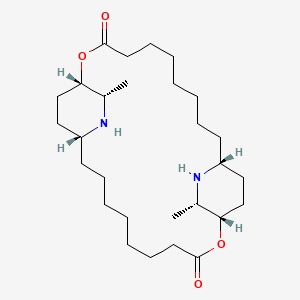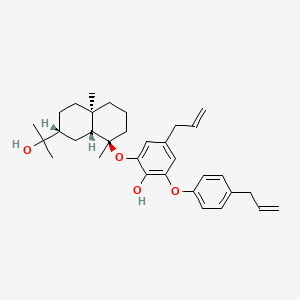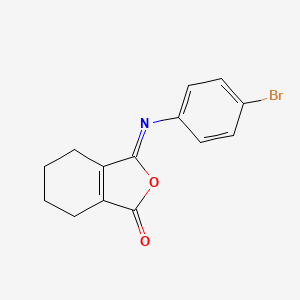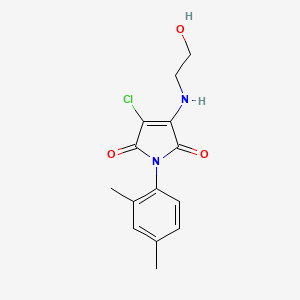
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is a member of maleimides.
Aplicaciones Científicas De Investigación
Luminescent Polymers
3-Chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione is utilized in the synthesis of luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrate strong fluorescence and high quantum yield, making them suitable for various applications in the field of optics and material science (Zhang & Tieke, 2008).
Crystal Structure Analysis
The compound plays a significant role in crystallography, helping to understand the molecular structure and effects of substituents on the nitrogen atom. Studies on similar pyrrolo[3,4-c]pyrrole derivatives provide insights into molecular geometry and intramolecular interactions, which are crucial in the design of new materials and drugs (Fujii et al., 2002).
Photoluminescent Conjugated Polymers
The application extends to the development of photoluminescent conjugated polymers, which are important for electronic applications due to their good solubility, processability, and photochemical stability. These polymers show strong photoluminescence and are potentially useful in electronic and optical devices (Beyerlein & Tieke, 2000).
Novel Chemical Syntheses
It's involved in the synthesis of novel chemical compounds, such as spiro-heterocyclic derivatives. These syntheses contribute to the expansion of organic chemistry, providing new compounds that can be evaluated for various industrial and pharmacological uses (Bubnov et al., 2012).
Antibacterial Agent Synthesis
This compound has been used in the synthesis of novel antibacterial agents. The structure of these synthesized compounds has been determined using various analytical methods, and their antibacterial efficacy has been evaluated, contributing to the search for new antibacterial drugs (Sheikh et al., 2009).
Propiedades
Fórmula molecular |
C14H15ClN2O3 |
|---|---|
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
3-chloro-1-(2,4-dimethylphenyl)-4-(2-hydroxyethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-3-4-10(9(2)7-8)17-13(19)11(15)12(14(17)20)16-5-6-18/h3-4,7,16,18H,5-6H2,1-2H3 |
Clave InChI |
IWUGKOQICVHWPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)

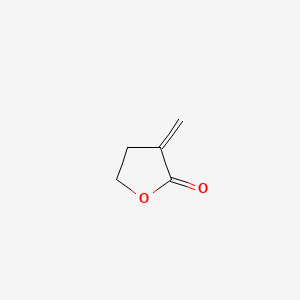


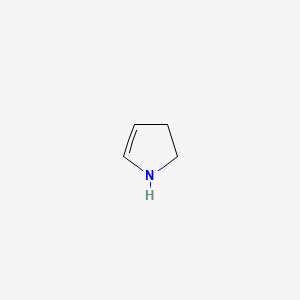
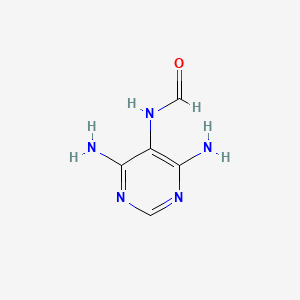

![2-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1223172.png)

